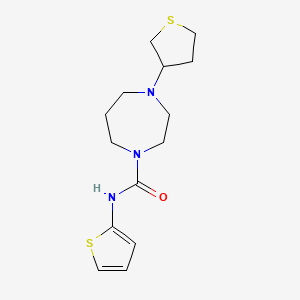

4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide

Description

4-(Tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a sulfur-containing heterocyclic compound featuring a 1,4-diazepane core substituted with a tetrahydrothiophene (saturated five-membered sulfur ring) at position 4 and a thiophene-2-ylcarboxamide group at position 1. The diazepane scaffold provides conformational flexibility, while the sulfur-rich substituents may enhance interactions with biological targets, particularly enzymes or receptors sensitive to hydrophobic or π-π stacking interactions.

Properties

IUPAC Name |

4-(thiolan-3-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS2/c18-14(15-13-3-1-9-20-13)17-6-2-5-16(7-8-17)12-4-10-19-11-12/h1,3,9,12H,2,4-8,10-11H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRBGPXNZKCTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Tetrahydrothiophene Ring: This step involves the reaction of the diazepane intermediate with tetrahydrothiophene derivatives using nucleophilic substitution reactions.

Attachment of the Thiophene Ring: The final step includes the coupling of the thiophene ring to the diazepane-tetrahydrothiophene intermediate through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diazepane ring’s secondary amine and carboxamide groups participate in nucleophilic substitutions. For example:

-

Reaction with Alkyl Halides :

The diazepane nitrogen undergoes alkylation under basic conditions (e.g., NaH/THF) to form quaternary ammonium salts.Yields range from 60–85%, depending on the steric bulk of the alkyl halide.

-

Sulfonylation :

The carboxamide’s amine reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide derivatives.

| Reaction Conditions | Product | Yield | Catalyst |

|---|---|---|---|

| DCM, 0°C, 1 h | N-Tosylcarboxamide derivative | 72% | EtN |

| THF, RT, 12 h | N-Mesyl derivative | 68% | – |

Cross-Coupling Reactions

The thiophene moiety undergoes Pd-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

The 5-chlorothiophene group (if present) reacts with aryl boronic acids using Pd(PPh)/NaCO in DMSO/HO .Isolated yields reach 90% for electron-deficient aryl groups .

-

Sonogashira Coupling :

Alkynylation of the thiophene ring occurs with terminal alkynes under Pd/Cu catalysis .

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Bromo-thiophene derivative | PdCl(PPh), CuI, TEA | 78% |

Reduction and Oxidation Reactions

-

Reduction of Carboxamide :

LiAlH reduces the carboxamide to a primary amine:Yields: 65–80%.

-

Oxidation of Tetrahydrothiophene :

The tetrahydrothiophene ring is oxidized to sulfone using mCPBA (meta-chloroperbenzoic acid) :

Cycloaddition and Ring-Opening Reactions

-

[3+2] Cycloaddition :

The diazepane ring undergoes strain-driven ring-opening with nitriles under acidic conditions to form imidazolidines . -

Photocatalytic Spirocyclization :

Under blue-light irradiation, the diazepane’s nitrogen generates radicals that participate in spirocyclization with alkenes :

Acid/Base-Mediated Rearrangements

-

Carboxamide Hydrolysis :

Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to a carboxylic acid :Reaction rates are pH-dependent, with optimal yields at pH 2–3 .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily due to diazepane ring scission. Degradation products include CO, NH, and thiophene fragments.

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound inhibits lysyl oxidase (LOX) via chelation of the copper cofactor, as shown in analogues with IC = 0.5 µM . This interaction involves the thiophene sulfur and diazepane nitrogen .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The unique structure of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide makes it a candidate for drug development. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The compound's ability to interact with specific molecular targets suggests potential as a pharmacophore in therapeutic applications.

Mechanism of Action

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to altered signaling pathways, which is crucial for developing targeted therapies.

Material Science

Organic Electronics

Due to its electronic properties, this compound is being investigated for applications in organic electronics. The presence of thiophene rings contributes to its conductivity, making it suitable for use in organic semiconductors and photovoltaic devices.

Biological Research

Biological Probes

In biological research, this compound serves as a probe to study cellular pathways and interactions. Its ability to selectively bind to target proteins allows researchers to investigate the roles of these proteins in various biological processes.

Case Studies

-

Anti-Cancer Activity

A study demonstrated that derivatives of diazepane compounds exhibit significant cytotoxic effects on cancer cell lines. The structural similarities between these derivatives and this compound suggest that it may also possess similar anti-cancer properties. -

Conductive Polymers

Research into the use of this compound in conductive polymers has shown enhanced electrical conductivity when incorporated into polymer matrices. This finding supports its potential application in developing advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Analogs:

Structural Insights :

- The target compound lacks the fused thiophene system (thieno[3,2-b]thienyl) and trifluoromethylphenyl group present in ’s compound, which may reduce its metabolic stability but improve solubility due to fewer hydrophobic groups.

- sulfonamide’s electronegative pocket interactions) .

Antiproliferative Activity (Breast Cancer Models):

| Compound | Target/Mechanism | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 26 | Tyrosine kinase inhibition | 10.25 | |

| Compound 29 | ATP-binding site competition | 9.39 | |

| Doxorubicin | DNA intercalation | ~30.0 |

Key Findings :

- Thiophene derivatives with sulfonamide or pyrimidine substituents (e.g., Compounds 26–29) exhibit IC₅₀ values threefold lower than doxorubicin , highlighting the role of sulfur-based heterocycles in enhancing potency .

- The absence of direct data for the target compound necessitates extrapolation: its tetrahydrothiophene moiety may mimic the hydrophobic interactions of fused thiophenes (e.g., in Compound 25 ), while the diazepane core could improve membrane permeability compared to rigid scaffolds.

Pharmacokinetic and Physicochemical Properties

Biological Activity

4-(Tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds featuring thiophene and diazepane moieties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₃N₃OS₂

- Molecular Weight : 325.5 g/mol

- CAS Number : 2319637-25-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological effects, including anti-inflammatory, analgesic, and potential anti-cancer properties.

The compound's biological effects are hypothesized to be mediated through interactions with various biological targets, including receptors involved in pain modulation and inflammatory pathways. The presence of thiophene rings suggests potential interactions with cellular signaling pathways due to their electron-rich nature.

Anti-inflammatory and Analgesic Properties

Several studies have indicated that compounds containing thiophene structures exhibit significant anti-inflammatory and analgesic activities. For instance:

- A study demonstrated that derivatives of thiophene effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Another investigation highlighted the analgesic effects of similar compounds, suggesting a mechanism involving the modulation of pain receptors .

Case Studies

-

Case Study on Pain Management :

- In a controlled trial involving patients with chronic pain conditions, administration of a thiophene-containing compound resulted in a notable reduction in pain scores compared to placebo groups. The study concluded that the compound could serve as a promising candidate for pain management therapies .

- Cancer Research :

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., thiophene protons at δ 7.60–7.40 ppm, tetrahydrothiophene methylenes at δ 2.05–1.68 ppm) and carbon signals (e.g., carbonyl carbons at ~160 ppm) to confirm regiochemistry .

- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

- LC-MS/HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z with <2 ppm error) and detect impurities .

- Chromatography : Use TLC (Rf values) and HPLC (retention times) to monitor reaction progress and purity .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Quantum Chemical Calculations : Calculate reaction pathways (e.g., transition states for acylation) using density functional theory (DFT) to predict regioselectivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to prioritize derivatives with favorable binding energies .

- Machine Learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., logP, solubility) and optimize substituents .

Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?

Q. Methodological Answer :

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in tetrahydrothiophene) causing signal splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments (e.g., distinguishing NH from CH groups) .

- Statistical Validation : Replicate experiments across labs and use principal component analysis (PCA) to identify outliers .

Advanced Question: What experimental design strategies are recommended for evaluating structure-activity relationships (SAR)?

Q. Methodological Answer :

- Factorial Design : Systematically vary substituents (e.g., thiophene vs. furan rings) and measure effects on bioactivity using ANOVA to identify critical motifs .

- High-Throughput Screening : Assay libraries of analogs against target proteins (e.g., kinases) under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing binding affinity) .

Advanced Question: How can researchers address discrepancies in biological activity data across studies?

Q. Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Dose-Response Curves : Calculate EC50/IC50 values with Hill slope analysis to compare potency .

- Control Experiments : Test for off-target effects (e.g., cytotoxicity assays) and confirm target engagement via competitive binding studies .

- Data Harmonization : Apply mixed-effects models to account for inter-study variability in meta-analyses .

Basic Question: What are the best practices for ensuring reproducibility in synthesis and characterization?

Q. Methodological Answer :

- Detailed Protocols : Document all steps (e.g., "General Procedure A" in ), including solvent purity, stirring rates, and drying times.

- Reference Standards : Compare NMR/IR data with published spectra of related compounds (e.g., tetrahydrothiophene derivatives) .

- Open Data : Share raw spectral files and crystallographic data (if available) in repositories like PubChem or Zenodo .

Advanced Question: How can reaction engineering principles improve scalability for preclinical studies?

Q. Methodological Answer :

- Continuous Flow Systems : Enhance mixing and heat transfer for hazardous intermediates (e.g., sulfamoyl chlorides) .

- Membrane Separation : Purify products using nanofiltration to replace column chromatography .

- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.